molecular formula C9H15N6O5P B048267 ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid CAS No. 113852-35-0

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid

Cat. No. B048267
M. Wt: 318.23 g/mol
InChI Key: XGTJCNSZEASLLL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid, also known as DAPTA, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA is a phosphonate derivative of the nucleoside adenosine and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid is not fully understood, but it is believed to act as a competitive inhibitor of adenosine receptors. Adenosine is a signaling molecule that plays a crucial role in various physiological processes, including immune response, inflammation, and angiogenesis. By inhibiting adenosine receptors, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid can modulate these processes and potentially lead to therapeutic benefits.

Biochemical And Physiological Effects

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its antiviral and anticancer properties, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to modulate immune response by inhibiting the production of pro-inflammatory cytokines. ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). Furthermore, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid is its versatility in various scientific research applications. ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid can be used in vitro and in vivo experiments, and its effects can be easily measured using various biochemical and physiological assays. However, one of the limitations of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid is its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the research and development of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid derivatives with improved properties, such as increased solubility and potency, could lead to the development of more effective therapies. Finally, the development of targeted drug delivery systems for ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid is a small molecule with significant potential in scientific research and therapeutic applications. Its versatility, wide range of biochemical and physiological effects, and potential therapeutic benefits make it an attractive candidate for further research and development. With continued research and development, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid could potentially lead to the development of new and effective therapies for various diseases.

Synthesis Methods

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid can be synthesized using a multistep process that involves the protection of adenosine with a benzyl group, followed by the addition of a phosphonate group using a phosphonate reagent. The benzyl group is then removed, and the resulting compound is purified using chromatography. The final product is a white powder that is soluble in water.

Scientific Research Applications

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and autoimmune disorders. ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to have antiviral properties by inhibiting the entry of HIV into host cells. Additionally, ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

113852-35-0

Product Name

({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid

Molecular Formula

C9H15N6O5P

Molecular Weight

318.23 g/mol

IUPAC Name

[(2S)-1-(2,6-diaminopurin-9-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H15N6O5P/c10-7-6-8(14-9(11)13-7)15(3-12-6)1-5(2-16)20-4-21(17,18)19/h3,5,16H,1-2,4H2,(H2,17,18,19)(H4,10,11,13,14)/t5-/m0/s1

InChI Key

XGTJCNSZEASLLL-YFKPBYRVSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1C[C@@H](CO)OCP(=O)(O)O)N)N

SMILES

C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CC(CO)OCP(=O)(O)O)N)N

synonyms

9-(3-hydroxy-2-(phosphonylmethoxy)propyl)-2,6-diaminopurine
9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine
9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (+-)-isomer
9-(3-hydroxy-2-phosphonomethoxypropyl)-2,6-diaminopurine, (R)-isomer
HPMPDAP

Origin of Product

United States

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